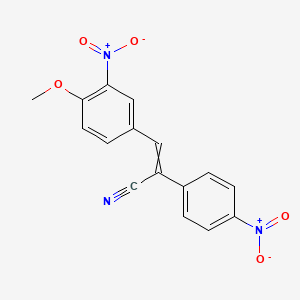
n,n,3-Trimethyl-4-nitrosoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3-Trimethyl-4-nitrosoaniline: is an organic compound with the molecular formula C9H12N2O It belongs to the class of nitrosoanilines, which are characterized by the presence of a nitroso group (-NO) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Nitrobenzene: One method involves the reaction of nitrobenzene with ammonia in the presence of a catalyst.
From Aniline: Another method involves the synthesis of N-nitrosoaniline from aniline and sodium nitrite, followed by Fischer-Tropsch rearrangement to produce 4-nitrosoaniline.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions ensures high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,3-Trimethyl-4-nitrosoaniline can undergo oxidation reactions, often resulting in the formation of nitro compounds.
Reduction: Reduction of the nitroso group can lead to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the nitroso group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions typically involve the use of acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Studied for its photophysical properties, including fluorescence and absorption spectra .
Biology and Medicine:
- Investigated for its potential use in diagnostic assays and as a marker for certain biological processes .
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-4-nitrosoaniline involves its interaction with molecular targets through its nitroso group. This group can participate in various chemical reactions, including oxidation and reduction, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects .
Comparison with Similar Compounds
N,N-Dimethyl-4-nitrosoaniline: Similar in structure but with two methyl groups instead of three.
N,N-Diethyl-4-nitrosoaniline: Contains ethyl groups instead of methyl groups.
Uniqueness: N,N,3-Trimethyl-4-nitrosoaniline is unique due to the presence of three methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other nitrosoanilines and can lead to different applications and behaviors in chemical reactions .
Properties
CAS No. |
29785-93-1 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N,N,3-trimethyl-4-nitrosoaniline |
InChI |
InChI=1S/C9H12N2O/c1-7-6-8(11(2)3)4-5-9(7)10-12/h4-6H,1-3H3 |
InChI Key |
KICWKHOVWUGRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14004381.png)


![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)

![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)

![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)

